molecular formula C7H10Cl2 B010276 2,3-Dichlorobicyclo[2.2.1]heptane CAS No. 101011-90-9

2,3-Dichlorobicyclo[2.2.1]heptane

Cat. No. B010276
M. Wt: 165.06 g/mol
InChI Key: FRNCOQMOHQNWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorobicyclo[2.2.1]heptane, also known as adamantane, is a chemical compound with a rigid three-dimensional structure. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. In 2.1]heptane.

Scientific Research Applications

2,3-Dichlorobicyclo[2.2.1]heptane has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds with potential pharmacological activity, including antiviral, anticancer, and antipsychotic agents. Additionally, 2,3-Dichlorobicyclo[2.2.1]heptane has been investigated for its potential as a drug delivery system, due to its rigid and stable structure.

Mechanism Of Action

The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane is not yet fully understood. However, it is believed to interact with various biological targets, including ion channels and receptors. It has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses, as well as anticancer activity by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

2,3-Dichlorobicyclo[2.2.1]heptane has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated sodium channel. Additionally, it has been shown to affect the release of neurotransmitters, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3-Dichlorobicyclo[2.2.1]heptane for lab experiments is its rigid and stable structure, which makes it an ideal precursor for the synthesis of various compounds. However, due to its potential toxicity and limited solubility in aqueous solutions, it may not be suitable for certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dichlorobicyclo[2.2.1]heptane. One area of interest is the development of new compounds with potential pharmacological activity, using 2,3-Dichlorobicyclo[2.2.1]heptane as a precursor. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane and its potential applications in drug delivery systems. Finally, more studies are needed to explore the potential toxicity and safety of 2,3-Dichlorobicyclo[2.2.1]heptane in various experimental settings.
Conclusion
In conclusion, 2,3-Dichlorobicyclo[2.2.1]heptane is a chemical compound with potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its rigid and stable structure makes it an ideal precursor for the synthesis of various compounds with potential pharmacological activity. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in drug delivery systems.

Synthesis Methods

The synthesis of 2,3-Dichlorobicyclo[2.2.1]heptane can be achieved through a variety of methods, including the catalytic hydrogenation of 2,3-dichloro-1,3-butadiene and the cyclization of 1,3-dichloro-2-propanol. The most common method involves the reaction of 1-bromo2,3-Dichlorobicyclo[2.2.1]heptane with lithium aluminum hydride, which yields 2,3-Dichlorobicyclo[2.2.1]heptane with high yield and purity.

properties

CAS RN

101011-90-9

Product Name

2,3-Dichlorobicyclo[2.2.1]heptane

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,3-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2

InChI Key

FRNCOQMOHQNWML-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2Cl)Cl

Canonical SMILES

C1CC2CC1C(C2Cl)Cl

synonyms

Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI)

Origin of Product

United States

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